

2,2-Diethoxyacetophenone molecular weight and formula

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Compound of Interest

Compound Name: 2,2-Diethoxyacetophenone

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In-Depth Technical Guide: 2,2-Diethoxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,2-Diethoxyacetophenone**, a key photoinitiator in various scientific and industrial applications, including drug development. This document details its fundamental molecular properties, experimental protocols for its application, and a visual representation of its role in photopolymerization.

Core Molecular and Physical Properties

2,2-Diethoxyacetophenone, also known as α,α -Diethoxyacetophenone, is an organic compound that plays a crucial role as a photoinitiator in free-radical polymerization. Its chemical and physical properties are summarized in the table below.



Property	Value
Molecular Formula	C12H16O3[1][2]
Molecular Weight	208.26 g/mol [1]
CAS Number	6175-45-7
Appearance	Colorless to pale yellow liquid
Boiling Point	131-134 °C at 10 mmHg
Density	1.034 g/mL at 25 °C
Refractive Index	n20/D 1.499

Application in Photopolymerization for Hydrogel Synthesis

2,2-Diethoxyacetophenone is widely utilized as a Type I photoinitiator. Upon exposure to ultraviolet (UV) light, it undergoes a unimolecular bond cleavage to generate free radicals, which in turn initiate the polymerization of monomers to form a crosslinked polymer network. This property is extensively leveraged in the fabrication of hydrogels for biomedical applications such as drug delivery, tissue engineering, and 3D cell culture.

Experimental Protocol: Hydrogel Synthesis via Photopolymerization

The following is a representative protocol for the synthesis of a hydrogel using **2,2- Diethoxyacetophenone** as a photoinitiator. This protocol is based on general methodologies for photopolymerization and can be adapted for specific applications, such as the preparation of hydrogel adsorbents.

Materials:

- Monomer (e.g., N-isopropylacrylamide)
- Crosslinker (e.g., N,N'-methylenebisacrylamide)



- Photoinitiator: 2,2-Diethoxyacetophenone
- Solvent (e.g., deionized water or a suitable buffer)
- UV light source (e.g., 365 nm)

Procedure:

- Preparation of the Pre-polymer Solution:
 - Dissolve the desired amount of monomer and crosslinker in the chosen solvent. The concentrations will vary depending on the desired properties of the hydrogel.
 - Add 2,2-Diethoxyacetophenone to the solution. A typical concentration ranges from 0.1% to 1% (w/v). Ensure the photoinitiator is completely dissolved. Stir the solution in the dark to prevent premature polymerization.
- Photopolymerization:
 - Pour the pre-polymer solution into a mold of the desired shape.
 - Expose the solution to a UV light source. The exposure time and intensity of the UV light will influence the degree of crosslinking and the final mechanical properties of the hydrogel. This step should be performed in a well-ventilated area.

Purification:

 After polymerization, the resulting hydrogel may contain unreacted monomers, crosslinkers, or photoinitiator. To remove these impurities, immerse the hydrogel in a large volume of the solvent (e.g., deionized water) for an extended period (e.g., 24-48 hours), changing the solvent periodically.

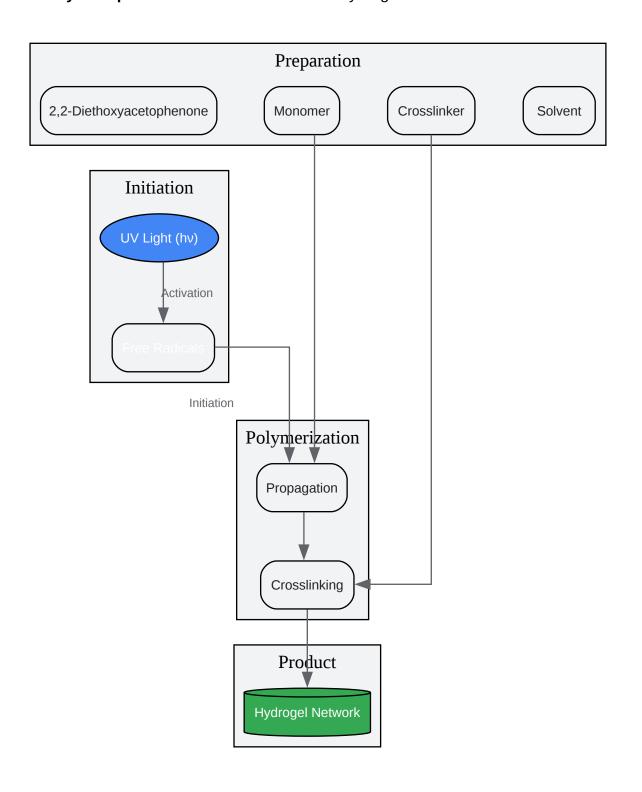
Characterization:

 The synthesized hydrogel can be characterized for its swelling behavior, mechanical properties, and morphology using various analytical techniques.



Logical Workflow of Photopolymerization

The following diagram illustrates the key steps in the photopolymerization process initiated by **2,2-Diethoxyacetophenone** for the formation of a hydrogel network.



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Caption: Workflow of hydrogel synthesis via photopolymerization.

Synthesis of 2,2-Diethoxyacetophenone

While commercially available, understanding the synthesis of **2,2-Diethoxyacetophenone** is valuable for research purposes. A common laboratory-scale synthesis involves the reaction of phenacyl bromide with sodium ethoxide.

Experimental Protocol: Synthesis from Phenacyl Bromide

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- · Phenacyl bromide
- Sodium metal
- Absolute ethanol
- · Diethyl ether

Procedure:

- Preparation of Sodium Ethoxide:
 - In a round-bottom flask equipped with a reflux condenser and a drying tube, carefully add sodium metal to absolute ethanol under an inert atmosphere (e.g., nitrogen or argon). The reaction is exothermic and produces hydrogen gas. Allow the reaction to proceed until all the sodium has dissolved.
- · Reaction with Phenacyl Bromide:
 - Cool the sodium ethoxide solution in an ice bath.
 - Dissolve phenacyl bromide in anhydrous diethyl ether and add it dropwise to the cooled sodium ethoxide solution with constant stirring.
- Work-up and Purification:



- After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time.
- Quench the reaction by carefully adding water.
- Separate the organic layer and wash it with water and brine.
- Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
- Remove the solvent under reduced pressure.
- The crude product can be purified by vacuum distillation to yield 2,2-Diethoxyacetophenone.

Signaling Pathways and Logical Relationships

The primary "signaling pathway" for **2,2-Diethoxyacetophenone** in the context of its application is the free-radical polymerization cascade it initiates. The diagram below illustrates this logical relationship.



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Caption: Free-radical polymerization initiated by **2,2-Diethoxyacetophenone**.

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